3-Hydroxy-1-(thiophen-2-yl)propan-1-one

Synthetic Intermediate Chemoselectivity Functionalization

Researchers requiring a heteroaromatic fragment with a reactive hydroxyl anchor often face supply of deoxy analogs that preclude O-functionalization. This compound addresses that gap. - Provides a primary alcohol handle for acylation, sulfonylation, or Mitsunobu reactions unavailable with 2-propionylthiophene. - Conforms to Rule of Three criteria (MW 156.20, XLogP3 0.5) for fragment-based screening with reduced aggregation risk. - Consistent 98% purity supports reproducibility across parallel library synthesis campaigns.

Molecular Formula C7H8O2S
Molecular Weight 156.20 g/mol
Cat. No. B12842140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-1-(thiophen-2-yl)propan-1-one
Molecular FormulaC7H8O2S
Molecular Weight156.20 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C(=O)CCO
InChIInChI=1S/C7H8O2S/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5,8H,3-4H2
InChIKeyHBOLQXHOFBSYRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bifunctional Thiophene-Ketone Building Block Overview


3-Hydroxy-1-(thiophen-2-yl)propan-1-one (CAS 86366-54-3) is a low-molecular-weight heteroaromatic compound (C₇H₈O₂S, MW 156.20 g/mol) classified as an aryl alkyl ketone [1]. Its architecture integrates a conjugated thiophene ring, a central carbonyl group, and a terminal primary hydroxyl group, yielding a bifunctional scaffold with three rotatable bonds and a topological polar surface area (TPSA) of 65.5 Ų [1]. The compound is primarily procured as a synthetic intermediate in medicinal chemistry and organic synthesis, with commercial suppliers offering purity grades of 97–99% .

Bifunctional Scaffold Ketone and primary alcohol enable orthogonal derivatization strategies.
Synthetic Intermediate Designed for medicinal chemistry and organic synthesis workflows.
Purity Options High-purity grades available to support sensitive downstream transformations.

Why Generic Thiophene Ketones Cannot Substitute This Scaffold


In-class thiophene ketones such as 2-acetylthiophene (CAS 88-15-3) and 2-propionylthiophene (CAS 13679-75-9) lack the terminal hydroxyl handle that distinguishes 3-hydroxy-1-(thiophen-2-yl)propan-1-one [1]. This absence of a hydrogen-bond donor (HBD = 0 vs. 1 for the target compound) and the lower TPSA (45.3 Ų vs. 65.5 Ų) fundamentally alter reactivity, solubility, and downstream functionalization potential [1][2]. Generic substitution thus forfeits the capacity for chemoselective transformations—such as O-acylation, etherification, or oxidation to the carboxylic acid—that are intrinsic to this compound's value as a synthetic intermediate.

Target 3-Hydroxy-1-(thiophen-2-yl)propan-1-one
Substitute 2-Propionylthiophene (deoxy analog)
Absence of terminal hydroxyl removes the hydrogen-bond donor (HBD=0 vs.1), precluding O-acylation, etherification, or oxidation pathways essential for chemoselective library synthesis.
Property Shift Higher TPSA (65.5 vs. 45.3 Ų)
Impact Altered solubility profile
Lower TPSA of the deoxy analog may reduce aqueous solubility and reaction homogeneity, affecting formulation compatibility and scale-up processability.
Lipophilicity Gap XLogP3 ~0.5
Substitute Risk Higher non-specific binding
The 1.26 log-unit increase in lipophilicity for the deoxy analog may elevate false-positive rates in biochemical screening due to colloidal aggregation or non-specific hydrophobic interactions.

Quantitative Differentiation Against Closest Analogs


Hydrogen-Bond Donor Capacity for Chemoselective Derivatization

3-Hydroxy-1-(thiophen-2-yl)propan-1-one possesses one hydrogen-bond donor (HBD = 1) due to its primary hydroxyl group [1]. In contrast, the nearest deoxy analog, 2-propionylthiophene (1-(thiophen-2-yl)propan-1-one, CAS 13679-75-9), has an HBD count of 0 because the terminal carbon is a methyl group [2]. This structural difference permits O-directed reactions (e.g., esterification, Mitsunobu, mesylation) on the target compound that are chemically impossible on the comparator, enabling divergent synthetic pathways in complex molecule construction.

Hydrogen-Bond Donor Capacity
Head-to-head
HBD count: 1 (target) vs. 0 (2-propionylthiophene)
Δ = 1 (present vs. absent)
Enables hydroxyl-directed synthetic pathways not accessible with the deoxy analog.
Computed physicochemical properties; PubChem / Plantaedb.
Synthetic Intermediate Chemoselectivity Functionalization

Enhanced Aqueous Solubility via Higher Topological Polar Surface Area

The target compound exhibits a computed TPSA of 65.5 Ų [1], which is approximately 1.45-fold higher than the 45.3 Ų recorded for the deoxy comparator 2-propionylthiophene [2]. TPSA is inversely correlated with passive membrane permeability but positively correlated with aqueous solubility; the increase from 45.3 to 65.5 Ų shifts the compound into a more favorable range for aqueous processability and formulation compatibility.

Topological Polar Surface Area
Head-to-head
65.5 Ų (target)
vs. 45.3 Ų (comparator)
+20.2 Ų (44.6% increase)
Supports improved aqueous processability and formulation compatibility.
Cactvs 3.4.6.11 / Plantaedb ADMET computation.
Physicochemical Property Solubility Drug-likeness

Reduced Lipophilicity and Non-Specific Binding Risk

The computed XLogP3 value for 3-hydroxy-1-(thiophen-2-yl)propan-1-one is 0.5 [1], markedly lower than the XLogP of 1.76 for 2-propionylthiophene (1-(thiophen-2-yl)propan-1-one) [2]. This 1.26 log-unit reduction reflects the hydrophilicity conferred by the terminal hydroxyl group. In biochemical screening contexts, lower lipophilicity is associated with reduced non-specific protein binding and decreased risk of colloidal aggregation, which are common sources of false-positive assay results.

Lipophilicity (XLogP3)
Head-to-head
XLogP3 = 0.5 (target)
vs. 1.76 (2-propionylthiophene)
Δ ≈ -1.26 (3.5× decrease in partition coefficient)
Supports lower false-positive risk in screening assays via reduced lipophilicity.
PubChem XLogP3 3.0; SpringerMaterials SPRESIweb.
Lipophilicity XLogP3 Assay Interference

Supplier Purity Grades for Fit-for-Purpose Procurement

Multiple independent suppliers report purity specifications for 3-hydroxy-1-(thiophen-2-yl)propan-1-one at 98% (HPLC) and 99% levels, with available packaging from 100 mg to 1 kg . In contrast, the deoxy analog 1-(thiophen-2-yl)propan-1-one is predominantly listed at 97% purity from a limited set of suppliers, with fewer packaging scale options . The availability of higher-purity grades for the hydroxyl-containing compound reduces the burden of pre-use purification in sensitive downstream applications.

Supplier Purity Grades
Data to verify
Target: 98–99% (multiple suppliers, scales 100 mg–1 kg)
Comparator: ~97%, fewer scale options
Higher baseline purity may reduce pre-use purification burden for sensitive chemistries.
Supplier CoA listings (ChemicalBook, AKSci, Fisher); independent verification recommended.
Purity Procurement Quality Control

High-Value Research and Industrial Application Scenarios


Hydroxyl-Directed Diversification in Medicinal Chemistry Libraries

The terminal primary alcohol of 3-hydroxy-1-(thiophen-2-yl)propan-1-one serves as a versatile anchor for parallel derivatization. Unlike deoxy analogs (HBD = 0) that preclude O-functionalization, this compound can undergo acylation, sulfonylation, carbamoylation, or Mitsunobu reactions to generate diverse compound libraries while retaining the thiophene-ketone pharmacophore. The 98–99% purity grades available commercially ensure consistent starting material quality across multi-well plate synthesis campaigns, where trace impurities can propagate into final products and confound biological assay interpretation.

Late-Stage Oxidation to Thiophene-Carboxylic Acid Intermediates

The primary hydroxyl group can be selectively oxidized to the corresponding carboxylic acid (3-oxo-3-(thiophen-2-yl)propanoic acid) using standard oxidants such as Jones reagent or TEMPO/bleach, providing access to a thiophene-bearing β-keto acid scaffold. This transformation is mechanistically unavailable to 2-propionylthiophene, which terminates in a methyl group. The lower XLogP3 of the hydroxyl precursor (0.5 vs. 1.76 for the deoxy analog) [1] also facilitates aqueous workup during oxidation, improving practical recovery yields at scale.

Fragment-Based Drug Discovery Screening Libraries

With a molecular weight of 156.20 Da, TPSA of 65.5 Ų, and XLogP3 of 0.5, this compound satisfies the 'Rule of Three' criteria for fragment libraries (MW < 300, ClogP ≤ 3, HBD ≤ 3, HBA ≤ 3) . Its low lipophilicity relative to deoxy congeners reduces the probability of non-specific hydrophobic interactions and colloidal aggregation in high-concentration fragment screens, a well-documented source of false positives. Procurement of this specific fragment—rather than the more lipophilic 2-propionylthiophene—aligns with best practices for assay-quality fragment collections.

Enantioselective Reduction for Chiral Alcohol Production

The ketone moiety adjacent to the thiophene ring provides a prochiral center that can be enantioselectively reduced to yield chiral 3-hydroxy-1-(thiophen-2-yl)propan-1-ol derivatives. This transformation is precedented in patents describing the catalytic enantioselective hydrogenation of related α-heteroaryl ketones for the synthesis of enantiomer-pure bioactive intermediates (e.g., Duloxetine® precursors) . The dual functionality (ketone for reduction, hydroxyl for orthogonal protection/deprotection) makes this compound a strategic starting material for chiral pool synthesis, a synthetic option not available with simple thiophene ketones.

Application
Selection Property
Validation Focus
Hydroxyl-Directed Diversification
Primary alcohol handle for O-functionalization
Orthogonal protection/deprotection and acylation, sulfonylation, or Mitsunobu yield
Late-Stage Oxidation to Carboxylic Acid
Terminal -OH oxidizable to β-keto acid
Aqueous workup compatibility and oxidation selectivity at scale
Fragment-Based Screening Libraries
Rule-of-Three compliant (MW, TPSA, LogP)
Low non-specific binding and minimized colloidal aggregation in high-concentration screens
Enantioselective Reduction for Chiral Alcohols
Prochiral ketone adjacent to thiophene
Catalytic enantioselective hydrogenation and orthogonal handle for chiral pool synthesis
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